![molecular formula C12H8N4OS2 B2592925 2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one CAS No. 860789-53-3](/img/structure/B2592925.png)

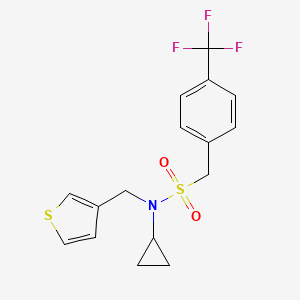

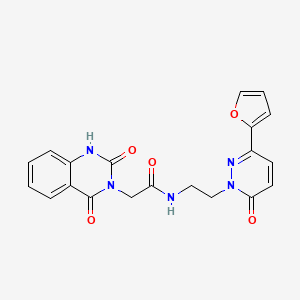

2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one” is a chemical compound . It has been studied for its potential biological activities .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been studied for their reactivity .Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer activity. Researchers have investigated compounds similar to MFCD03787524 and found that they exhibit cytotoxic effects against human cancer cell lines, including MCF-7, Hela, and A549 . Specifically, compounds such as 10j, which bear a 2,4-difluoro group at the phenyl moiety, demonstrated adequate cytotoxic effects . These findings suggest that MFCD03787524 and related derivatives could serve as potential candidates for cancer therapy.

Supramolecular Chemistry

1,2,4-Triazoles, including MFCD03787524, are essential building blocks in supramolecular chemistry. Their ability to form hydrogen bonds with various targets makes them valuable scaffolds for designing molecular assemblies, host-guest complexes, and functional materials . Researchers explore their self-assembly behavior and interactions with other molecules to create novel materials with tailored properties.

Pharmaceutical Development

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, play a crucial role in drug discovery. MFCD03787524’s unique structure may allow it to interact selectively with specific biological targets, making it a potential lead compound for developing new drugs . Researchers investigate its pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability for therapeutic applications.

Enzyme Inhibition Studies

Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives, including MFCD03787524, within the active site of aromatase enzyme. Aromatase is a target in breast cancer therapy, and understanding the binding interactions can guide the design of more effective inhibitors . Investigating the inhibition potential of MFCD03787524 against aromatase provides valuable insights for drug development.

Bioorganic Chemistry

Researchers study the reactivity of 1,2,4-triazoles in bioorganic chemistry. Their ability to undergo functionalization reactions allows the introduction of diverse substituents, potentially modulating biological activity. MFCD03787524 could serve as a starting point for designing bioactive molecules with specific functions.

Future Directions

Mechanism of Action

Target of action

The compound contains a 1,2,4-triazole ring, which is a common feature in many biologically active compounds . Compounds with this structure often exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many 1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their therapeutic effects .

Pharmacokinetics

Many 1,2,4-triazole derivatives are known to have good bioavailability and are well absorbed in the body .

Result of action

Many 1,2,4-triazole derivatives are known to have various effects at the molecular and cellular level, leading to their diverse biological activities .

properties

IUPAC Name |

(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNBOHSZYEOKJ-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)

![Ethyl 2-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethy lthiophene-3-carboxylate](/img/structure/B2592849.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)